5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This specific compound is characterized by the presence of amino and methyl groups attached to the pyrimidine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as urea, acetone, and ammonia.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the pyrimidine ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Amination and Methylation: The introduction of the amino and methyl groups can be accomplished through subsequent amination and methylation reactions. These steps may require specific reagents such as methyl iodide and ammonia gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors to ensure efficient mixing and heat transfer.
Catalysts: Catalysts may be used to enhance the reaction rates and yields.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Aminouracil: Similar in structure but lacks the methyl groups.
6-Methyluracil: Contains a methyl group but lacks the amino group.
2,4-Diaminopyrimidine: Contains two amino groups but lacks the methyl groups.
Uniqueness
5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both amino and methyl groups, which can significantly influence its chemical properties and reactivity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
5-amino-3,6-dimethyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(7)5(10)9(2)6(11)8-3/h7H2,1-2H3,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYXWQPNMMVHBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723701 |
Source
|
Record name | 5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142648-55-3 |
Source
|
Record name | 5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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